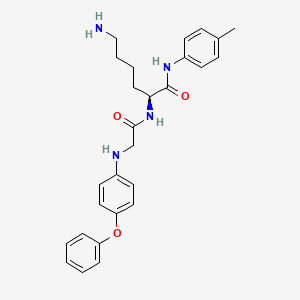
N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes phenoxyphenyl and methylphenyl groups attached to a glycyl-lysine backbone. Its molecular formula is C_35H_39N_3O_6S, and it has a monoisotopic mass of 629.255981 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycyl Intermediate: The reaction begins with the formation of a glycyl intermediate by reacting glycine with appropriate protecting groups.
Attachment of Phenoxyphenyl and Methylphenyl Groups: The phenoxyphenyl and methylphenyl groups are introduced through nucleophilic substitution reactions.
Coupling with L-lysine: The final step involves coupling the intermediate with L-lysine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxyphenyl and methylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. The phenoxyphenyl and methylphenyl groups may interact with hydrophobic pockets in proteins, while the glycyl-lysine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Methylphenyl)sulfonyl-N-(4-phenoxyphenyl)glycyl-N2-(3-methoxybenzyl)-N-propylalaninamide .
- **N-(4-Methylphenyl)-N-(4-methylthio)phenylsulfonyl-N-(4-pyridinylmethyl)glycinamide.
Uniqueness
N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of phenoxyphenyl and methylphenyl groups attached to a glycyl-lysine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918436-29-0 |
|---|---|
Molecular Formula |
C27H32N4O3 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-(4-phenoxyanilino)acetyl]amino]hexanamide |
InChI |
InChI=1S/C27H32N4O3/c1-20-10-12-22(13-11-20)30-27(33)25(9-5-6-18-28)31-26(32)19-29-21-14-16-24(17-15-21)34-23-7-3-2-4-8-23/h2-4,7-8,10-17,25,29H,5-6,9,18-19,28H2,1H3,(H,30,33)(H,31,32)/t25-/m0/s1 |
InChI Key |
SYAKCXHRVHQMOL-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















